molecular formula C7H15NO B8764138 Piperidinoethanol

Piperidinoethanol

Cat. No. B8764138
M. Wt: 129.20 g/mol
InChI Key: MADORZDTLHDDEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04735887

Procedure details

A 1 liter resin kettle was fitted with an air bubbler, temperature probe and still head. To the kettle was added, in order: 233 grams piperidinoethanol, 5.0 grams sodium methoxide, 0.5 grams p-methoxy phenol (to inhibit polymerization), and 750 milliliters methyl methacrylate. With a slow stream of air bubbling through the reaction mixture, the mixture was stirred vigorously and heated to 80 degrees with a constant temperature water bath. 5.0 grams sodium methoxide were added 30 and 60 minutes after the start of the reaction. After 120 minutes, the reaction mixture was cooled and neutralized with 17.0 grams acetic acid. The reaction mixture was transferred to a separatory funnel. The product was extracted from the reaction mixture into one liter of aqueous solution containing 95 grams concentrated sulfuric acid. The reaction mixture was treated with 500 milliliters of aqueous solution containing 15 grams concentrated sulfuric acid to extract remaining product. The two aqueous portions were combined and extracted with petroleum ether (boiling point 30-60 degrees) to remove residual methyl methacrylate, then rendered basic with 500 milliliters of aqueous solution containing 150 grams potassium hydroxide. The product was extracted from the aqueous solution with petroleum ether. The petroleum ether solution was dried over anhydrous magnesium sulfate. The petroleum ether was removed from the product with a rotary film evaporator under reduced pressure.
[Compound]
Name
resin
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
233 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four
Quantity
750 mL
Type
reactant
Reaction Step Five
Quantity
17 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]1([CH:7](O)[CH3:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C[O-].[Na+].COC1C=CC(O)=CC=1.[C:22]([O:27]C)(=[O:26])[C:23]([CH3:25])=[CH2:24]>C(O)(=O)C>[C:22]([O:27][CH2:8][CH2:7][N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)(=[O:26])[C:23]([CH3:25])=[CH2:24] |f:1.2|

Inputs

Step One
Name
resin
Quantity
1 L
Type
reactant
Smiles
Step Two
Name
Quantity
233 g
Type
reactant
Smiles
N1(CCCCC1)C(C)O
Step Three
Name
sodium methoxide
Quantity
5 g
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
0.5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Step Five
Name
Quantity
750 mL
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Step Six
Name
Quantity
17 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the kettle was added, in order
CUSTOM
Type
CUSTOM
Details
With a slow stream of air bubbling through the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
heated to 80 degrees with a constant temperature water bath
ADDITION
Type
ADDITION
Details
5.0 grams sodium methoxide were added 30 and 60 minutes
Duration
60 min
CUSTOM
Type
CUSTOM
Details
after the start of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
The reaction mixture was transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
The product was extracted from the reaction mixture into one liter of aqueous solution
ADDITION
Type
ADDITION
Details
containing 95 grams concentrated sulfuric acid
ADDITION
Type
ADDITION
Details
The reaction mixture was treated with 500 milliliters of aqueous solution
ADDITION
Type
ADDITION
Details
containing 15 grams concentrated sulfuric acid
EXTRACTION
Type
EXTRACTION
Details
to extract
EXTRACTION
Type
EXTRACTION
Details
extracted with petroleum ether (boiling point 30-60 degrees)
CUSTOM
Type
CUSTOM
Details
to remove residual methyl methacrylate
ADDITION
Type
ADDITION
Details
containing 150 grams potassium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The product was extracted from the aqueous solution with petroleum ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The petroleum ether solution was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The petroleum ether was removed from the product with a rotary film evaporator under reduced pressure

Outcomes

Product
Details
Reaction Time
120 min
Name
Type
Smiles
C(C(=C)C)(=O)OCCN1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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